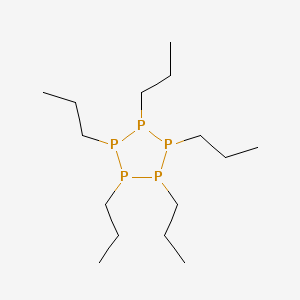
Pentaphospholane,pentapropyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentaphospholane, pentapropyl- is an organophosphorus compound with the molecular formula C15H35P5 It consists of a pentaphospholane ring substituted with five propyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pentaphospholane, pentapropyl- typically involves the reaction of dipyrazolylphosphanes with secondary phosphanes. For example, the reaction of dipyrazolylphosphanes with secondary phosphanes such as Cy2PH or tBuPH can yield pentaphospholane derivatives . The reaction conditions often include the use of solvents like toluene or THF and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for pentaphospholane, pentapropyl- are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Pentaphospholane, pentapropyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pentaphospholane oxides.
Reduction: Reduction reactions can convert pentaphospholane derivatives to their corresponding phosphine forms.
Substitution: Substitution reactions can replace one or more propyl groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pentaphospholane, pentapropyl- can yield pentaphospholane oxides, while substitution reactions can produce a variety of substituted pentaphospholane derivatives .
Wissenschaftliche Forschungsanwendungen
Pentaphospholane, pentapropyl- has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metals.
Biology: The compound’s unique structure makes it a subject of interest in the study of phosphorus-containing biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Pentaphospholane, pentapropyl- is investigated for its potential use in materials science, including the development of new polymers and catalysts
Wirkmechanismus
The mechanism of action of pentaphospholane, pentapropyl- involves its interaction with molecular targets through its phosphorus atoms. These interactions can lead to the formation of coordination complexes with metals, influencing various chemical pathways. The compound’s ability to form stable complexes with metals makes it useful in catalysis and other industrial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to pentaphospholane, pentapropyl- include other polyphosphorus compounds such as triphosphanes and tetraphosphanes. These compounds share similar structural motifs but differ in the number of phosphorus atoms and substituents.
Uniqueness
Pentaphospholane, pentapropyl- is unique due to its five-membered phosphorus ring and the presence of five propyl groups. This structure imparts distinct chemical properties, making it suitable for specific applications that other polyphosphorus compounds may not be able to achieve .
Eigenschaften
CAS-Nummer |
55019-74-4 |
|---|---|
Molekularformel |
C15H35P5 |
Molekulargewicht |
370.31 g/mol |
IUPAC-Name |
1,2,3,4,5-pentapropylpentaphospholane |
InChI |
InChI=1S/C15H35P5/c1-6-11-16-17(12-7-2)19(14-9-4)20(15-10-5)18(16)13-8-3/h6-15H2,1-5H3 |
InChI-Schlüssel |
RWILTFBFJGJNIG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCP1P(P(P(P1CCC)CCC)CCC)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


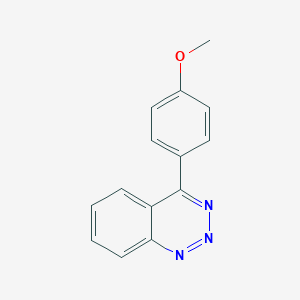
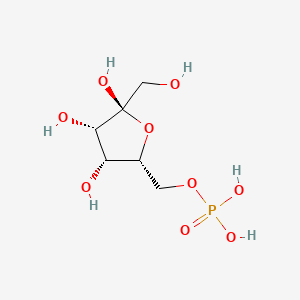

![N-[(Benzyloxy)carbonyl]-L-valyl-N-methylglycine](/img/structure/B14629399.png)
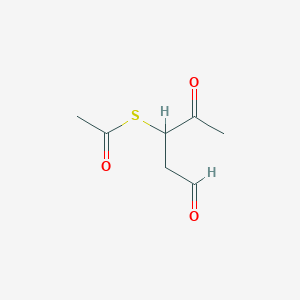
![5-[3-(Diethylamino)propyl]-1,3,5-triazinan-2-one](/img/structure/B14629429.png)
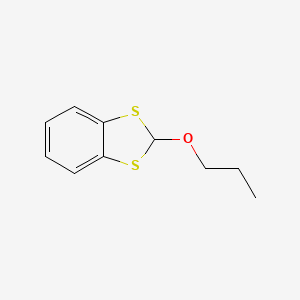
![1,1'-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-methylbenzene)](/img/structure/B14629443.png)

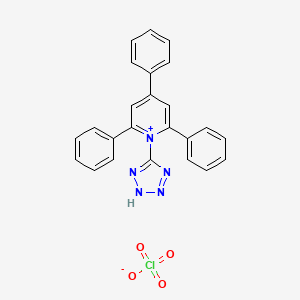
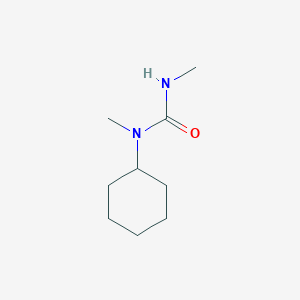
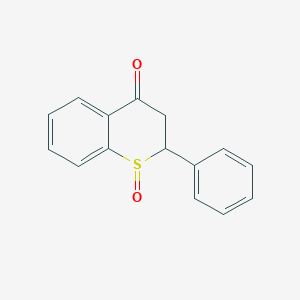
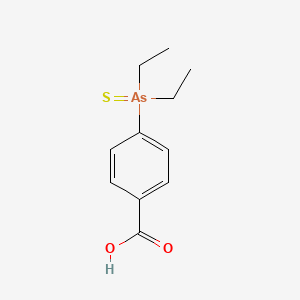
![Acetic acid;11-[chloro(dimethyl)silyl]undecan-1-ol](/img/structure/B14629463.png)
